molecular formula C7H7ClN2O B1337689 6-Chloro-5-methylnicotinamide CAS No. 65169-44-0

6-Chloro-5-methylnicotinamide

Cat. No. B1337689
CAS RN: 65169-44-0
M. Wt: 170.59 g/mol
InChI Key: IQVCWLISHSRAML-UHFFFAOYSA-N
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Description

6-Chloro-N-methylnicotinamide is a chemical compound with the CAS Number: 54189-82-1. It has a molecular weight of 170.6 and its IUPAC name is 6-chloro-N-methylnicotinamide . It is stored at room temperature under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 6-Chloro-5-methylnicotinamide is C7H7ClN2O . The InChI code is 1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) .


Physical And Chemical Properties Analysis

6-Chloro-5-methylnicotinamide is a solid at room temperature . The physical properties of a substance can include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Anti-inflammatory and Neuroprotective Potential

6-Chloro-5-methylnicotinamide and its derivatives have shown promise in scientific research due to their potential anti-inflammatory and neuroprotective properties. For instance, 1-methylnicotinamide (MNA), a related compound, has been found to possess significant anti-inflammatory properties, indicating that derivatives like 6-Chloro-5-methylnicotinamide could have similar applications in treating a wide variety of diseases and disorders (Gebicki et al., 2003). Moreover, nicotinamide, a component related to 6-Chloro-5-methylnicotinamide, is known for its neuroprotective effect, suggesting that modifications to its structure could enhance its utility in neuroprotection (Slomka et al., 2008).

Chemical Synthesis and Material Science

The synthesis and structural characterization of 6-Chloro-5-methylnicotinamide derivatives have been explored, contributing to advancements in chemical synthesis and material science. The crystal structure of 6-methylnicotinamide, a closely related compound, provides insights into its potential for forming metal coordination complexes, which could have applications in catalysis and materials science (Schlenker & Staples, 2002). Additionally, the development of an efficient and practical route for the multikilogram manufacture of key intermediates related to 6-Chloro-5-methylnicotinamide showcases its importance in the pharmaceutical industry, particularly in the preparation of P2Y12 antagonists, a class of drugs used to prevent blood clots (Bell et al., 2012).

Metabolic and Pharmacological Studies

Metabolic and pharmacological studies involving nicotinamide and its derivatives, including 6-Chloro-5-methylnicotinamide, have shed light on their biological activities and potential therapeutic applications. For example, nicotinamide and 1-methylnicotinamide have been studied for their effects on homocysteine-induced neurotoxicity, suggesting that 6-Chloro-5-methylnicotinamide could have similar protective effects against neurodegenerative conditions (Slomka et al., 2008). Moreover, the investigation of the antibacterial activity and action mechanism of 1,3,4-oxadiazole thioether derivatives, which contain structural motifs similar to 6-Chloro-5-methylnicotinamide, highlights its potential as a basis for developing new antibacterial agents (Song et al., 2017).

Safety and Hazards

The safety data sheet for 6-Chloro-5-methylnicotinamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Mechanism of Action

Target of Action

6-Chloro-5-methylnicotinamide, also known as an amide derivative of vitamin B3, is a compound that humans cannot produce endogenously and must derive from exogenous sources . It has been found to have an active role in protecting cells from ultraviolet (UV) radiation-induced damage . The primary targets of this compound are cells that are susceptible to UV radiation, particularly skin cells .

Mode of Action

The compound interacts with its targets by inhibiting sirtuin enzymatic pathways, which regulate cellular metabolism and are pro-inflammatory . Specifically, it inhibits Sirtuin 1, which inhibits apoptosis . This interaction results in the protection of cells from UV radiation-induced damage .

Biochemical Pathways

6-Chloro-5-methylnicotinamide affects the biochemical pathways related to the metabolism of glucose, insulin, and blood lipids . It upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor . This compound is also involved in the formation of NAD (Nicotinamide Adenine Dinucleotide) and NADP (Nicotinamide Adenine Dinucleotide Phosphate), which play important roles in human respiratory function and glucose metabolism .

Pharmacokinetics

It is known that the compound is water-soluble and easily absorbed and utilized by the human body

Result of Action

The molecular and cellular effects of 6-Chloro-5-methylnicotinamide’s action include the protection of cells from UV radiation-induced damage . This results in a reduction in the incidence of non-melanoma skin cancers .

Action Environment

Environmental factors such as UV radiation can influence the action, efficacy, and stability of 6-Chloro-5-methylnicotinamide . For instance, higher levels of UV radiation may increase the demand for this compound in the body to protect cells from damage . .

properties

IUPAC Name

6-chloro-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVCWLISHSRAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280118
Record name 6-Chloro-5-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylnicotinamide

CAS RN

65169-44-0
Record name 6-Chloro-5-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methylpyridine-3-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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